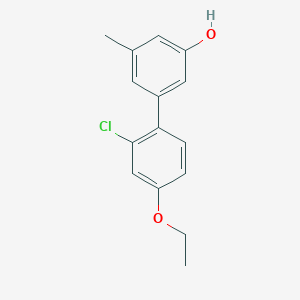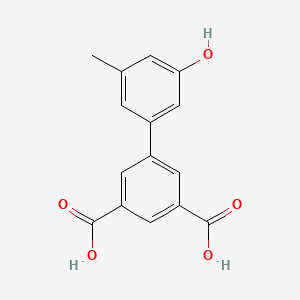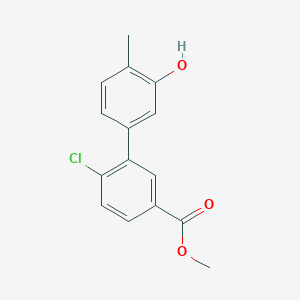
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is a compound with a variety of uses in the scientific research field. This compound is a colorless to pale yellow liquid with a strong odor and is soluble in most organic solvents. It is also known as 5-Fluoro-3-trifluoromethylphenyl-2-methylphenol and 5-Fluoro-3-trifluoromethyl-2-methylphenol. It is a fluorinated compound with a wide range of applications in fields such as organic chemistry, biochemistry, and pharmacology. This compound is a useful reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions.
科学的研究の応用
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is used in various scientific research applications. It is used as a reagent for the synthesis of various organic compounds and has been studied for its ability to act as a catalyst in various reactions. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it has been used in the synthesis of various materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, which results in the formation of the desired product. It is also believed that the compound is able to interact with other molecules in the reaction, which helps to speed up the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) are not fully understood. However, studies have shown that the compound is able to interact with other molecules in the reaction, which may lead to changes in the biochemical and physiological properties of the molecules. Additionally, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The advantages of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) in laboratory experiments include its ability to act as a catalyst in various reactions, its low toxicity, and its ability to interact with other molecules in the reaction. Additionally, the compound is relatively inexpensive and is readily available. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
The future directions for 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds and materials. Additionally, further research into its antioxidant properties may lead to new uses for the compound in the prevention and treatment of various diseases. Finally, further research into its potential applications in the synthesis of pharmaceuticals may lead to the development of new drugs.
合成法
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (95%) can be synthesized via a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethyl phenol with 2-methylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The second step involves the reaction of the product with an acid such as hydrochloric acid or sulfuric acid, which results in the formation of the desired product.
特性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-5-6-9(7-12(8)19)10-3-2-4-11(13(10)15)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRXWWTYZAPRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684017 |
Source


|
| Record name | 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-79-0 |
Source


|
| Record name | 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
